molecular formula C5H6N4O2 B12928324 4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde CAS No. 113203-37-5

4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Cat. No.: B12928324
CAS No.: 113203-37-5
M. Wt: 154.13 g/mol
InChI Key: CBEMFMTWZRBQBO-UHFFFAOYSA-N
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Description

4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes two amino groups at positions 4 and 6, an oxo group at position 2, and a carbaldehyde group at position 5. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with a suitable aldehyde under basic conditions. For example, the compound can be synthesized by suspending 4-hydroxy-2,5,6-triaminopyrimidine sulfate in water and mixing it with a sodium hydroxide solution. The reaction mixture is then treated with an aldehyde, such as ethyl 4-isocyanatobenzoate, in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei. This inhibition disrupts the folate metabolism pathway, leading to antiparasitic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diamino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to the presence of both amino and carbaldehyde groups, which provide a versatile platform for chemical modifications

Properties

CAS No.

113203-37-5

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4,6-diamino-2-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(7)9-5(11)8-3/h1H,(H5,6,7,8,9,11)

InChI Key

CBEMFMTWZRBQBO-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(NC(=O)N=C1N)N

Origin of Product

United States

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